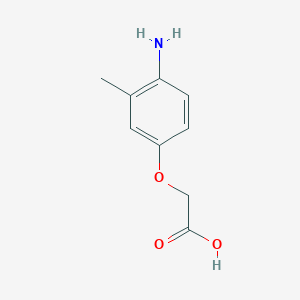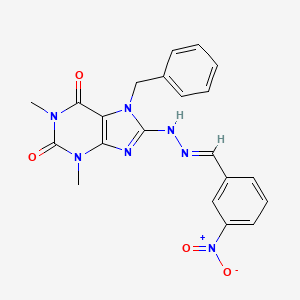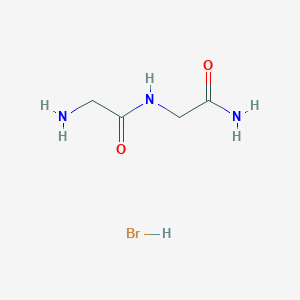
2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氧代-2-苯乙基 2-(4-溴苯基)-6-氯喹啉-4-羧酸酯是一种复杂的属于喹啉家族的有机化合物。该化合物以存在被溴、氯和羧酸酯基团取代的喹啉环为特征。
准备方法
合成路线和反应条件
2-氧代-2-苯乙基 2-(4-溴苯基)-6-氯喹啉-4-羧酸酯的合成通常涉及多步有机反应。一种常见的方法是在酸性条件下将 2-苯乙胺与 2-(4-溴苯基)-6-氯喹啉-4-羧酸缩合。该反应通常在脱水剂(如亚硫酰氯或三氯氧磷)存在下进行,以促进羧酸酯的形成。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成系统可以提高生产过程的效率和产量。此外,还采用重结晶和色谱等纯化技术来获得高纯度的化合物。
化学反应分析
反应类型
2-氧代-2-苯乙基 2-(4-溴苯基)-6-氯喹啉-4-羧酸酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉 N-氧化物衍生物。
还原: 还原反应会导致形成具有还原官能团的喹啉衍生物。
取代: 化合物中的溴和氯原子可以通过亲核取代反应被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 在取代反应中使用甲醇钠和叔丁醇钾之类的亲核试剂。
形成的主要产物
氧化: 喹啉 N-氧化物衍生物。
还原: 还原的喹啉衍生物。
取代: 具有各种官能团的取代喹啉衍生物。
科学研究应用
2-氧代-2-苯乙基 2-(4-溴苯基)-6-氯喹啉-4-羧酸酯在科学研究中有几种应用:
化学: 用作合成更复杂有机分子的构建单元。
生物学: 对其潜在的生物活性进行了研究,包括抗菌和抗癌特性。
医学: 作为开发新治疗剂的潜在先导化合物进行探索。
工业: 用于开发先进材料和化学传感器。
作用机制
2-氧代-2-苯乙基 2-(4-溴苯基)-6-氯喹啉-4-羧酸酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶和受体结合,调节其活性。例如,它可能会抑制参与细胞增殖的某些酶的活性,从而导致其潜在的抗癌作用。确切的分子途径和靶标仍在研究中。
相似化合物的比较
类似化合物
- 2-氧代-2-苯乙基 2-(4-溴苯基)-1,3-二氧代-5-异吲哚啉羧酸酯
- 2-氧代-2-苯乙基 6-溴-2-(4-溴苯基)-4-喹啉羧酸酯
独特性
2-氧代-2-苯乙基 2-(4-溴苯基)-6-氯喹啉-4-羧酸酯的独特性在于喹啉环上同时存在溴和氯取代基。这种结构特征赋予了与类似化合物相比不同的化学性质和反应性。此外,这些取代基与羧酸酯基团的组合增强了其在各种科学应用中的潜力。
属性
分子式 |
C24H15BrClNO3 |
|---|---|
分子量 |
480.7 g/mol |
IUPAC 名称 |
phenacyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C24H15BrClNO3/c25-17-8-6-15(7-9-17)22-13-20(19-12-18(26)10-11-21(19)27-22)24(29)30-14-23(28)16-4-2-1-3-5-16/h1-13H,14H2 |
InChI 键 |
OPRBHKKCEOPJER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methylphenyl)-2-({5-[(5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12051983.png)
![9-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12051985.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12051991.png)

![2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12052001.png)


![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12052016.png)

![Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12052023.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B12052033.png)


